(4-Chlorophenyl)(5-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl)methanamine
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Overview
Description
(4-Chlorophenyl)(5-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl)methanamine is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorophenyl)(5-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl)methanamine typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Substitution Reactions:
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (4-Chlorophenyl)(5-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl)methanamine can be used as a building block for the synthesis of more complex molecules.
Biology
The compound may exhibit biological activity, making it a candidate for studies in pharmacology and toxicology.
Medicine
Triazole derivatives are often explored for their potential therapeutic effects, including antifungal, antibacterial, and anticancer properties.
Industry
In industry, such compounds can be used in the development of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (4-Chlorophenyl)(5-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl)methanamine would depend on its specific biological target. Generally, triazole derivatives can interact with enzymes or receptors, inhibiting or modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- (4-Chlorophenyl)(5-phenyl-1H-1,2,4-triazol-3-yl)methanamine
- (4-Chlorophenyl)(5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl)methanamine
Uniqueness
The presence of the 2-methoxyphenyl group in (4-Chlorophenyl)(5-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl)methanamine may confer unique properties, such as increased lipophilicity or altered biological activity, compared to its analogs.
Properties
Molecular Formula |
C16H15ClN4O |
---|---|
Molecular Weight |
314.77 g/mol |
IUPAC Name |
(4-chlorophenyl)-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]methanamine |
InChI |
InChI=1S/C16H15ClN4O/c1-22-13-5-3-2-4-12(13)15-19-16(21-20-15)14(18)10-6-8-11(17)9-7-10/h2-9,14H,18H2,1H3,(H,19,20,21) |
InChI Key |
COMPKOMZFLQGKZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=NNC(=N2)C(C3=CC=C(C=C3)Cl)N |
Origin of Product |
United States |
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